molecular formula C18H17N3O3S B11771499 N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11771499
M. Wt: 355.4 g/mol
InChI Key: ADEHLPRYLJTBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl ring substituted with dimethyl groups, an oxadiazole ring, and a thioacetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting oxadiazole intermediate is then reacted with a thiol compound to introduce the thio group. Finally, the phenyl ring is functionalized with dimethyl groups through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the thioacetamide group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be compared with other compounds containing oxadiazole or thioacetamide groups:

    Similar Compounds: Examples include 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetamide and N-(2-methylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide.

    Uniqueness: The presence of both the oxadiazole and thioacetamide groups in the same molecule, along with the dimethyl-substituted phenyl ring, gives it unique chemical and biological properties

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-11-7-8-12(2)14(9-11)19-16(23)10-25-18-21-20-17(24-18)13-5-3-4-6-15(13)22/h3-9,22H,10H2,1-2H3,(H,19,23)

InChI Key

ADEHLPRYLJTBBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.